molecular formula C9H10OS B6268656 rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans CAS No. 1909286-70-9

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans

Cat. No.: B6268656
CAS No.: 1909286-70-9
M. Wt: 166.2
InChI Key:
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Description

“rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans” is a chemical compound with the IUPAC name 1-((1R,2R)-2-(thiophen-2-yl)cyclopropyl)ethan-1-one . It has a molecular weight of 166.24 . The compound is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Mechanism of Action

The compound is also known as AR-C155858 and is a selective antagonist of the G protein-coupled receptor P2Y1. Antagonists of this receptor are often used in the study of platelet aggregation.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromothiophene", "cyclopropane carboxylic acid", "ethylmagnesium bromide", "methyl vinyl ketone", "sodium hydroxide", "sodium sulfate", "sulfuric acid", "thionyl chloride" ], "Reaction": [ "2-bromothiophene is reacted with cyclopropane carboxylic acid in the presence of sulfuric acid to form (1R,2R)-2-(thiophen-2-yl)cyclopropanecarboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with ethylmagnesium bromide to form the corresponding ketone.", "The ketone is then reacted with methyl vinyl ketone in the presence of sodium hydroxide to form the desired product, rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans.", "The product is purified using standard techniques such as column chromatography and recrystallization." ] }

1909286-70-9

Molecular Formula

C9H10OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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